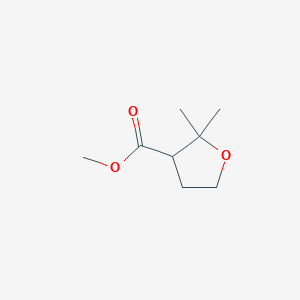
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers: is a chemical compound that consists of a cyclohexane ring substituted with a tert-butyl group and an amine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylcyclohexan-1-amine hydrochloride typically involves the following steps:
Cyclohexanone Synthesis: The starting material, cyclohexanone, is synthesized through the oxidation of cyclohexanol.
tert-Butylation: Cyclohexanone undergoes tert-butylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to form 3-tert-butylcyclohexanone.
Reductive Amination: The 3-tert-butylcyclohexanone is then subjected to reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to yield 3-tert-butylcyclohexan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and diastereomeric composition.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry:
Chiral Resolution: Used in the study of chiral resolution techniques due to its diastereomeric nature.
Stereochemistry: Serves as a model compound for studying stereochemical effects in organic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Catalyst Development: Employed in the development of new catalysts for organic synthesis.
Mécanisme D'action
The mechanism of action of 3-tert-butylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclohexan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-tert-butylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
3-tert-butylcyclohexanone: The ketone analog, used in different synthetic applications.
Uniqueness: 3-tert-butylcyclohexan-1-amine hydrochloride is unique due to its combination of a bulky tert-butyl group and an amine group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in stereochemical studies and as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H22ClN |
|---|---|
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
3-tert-butylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h8-9H,4-7,11H2,1-3H3;1H |
Clé InChI |
RAQUNSJNMIPFTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


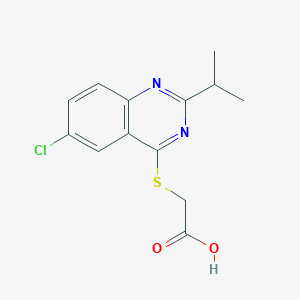
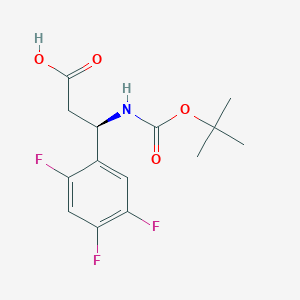
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
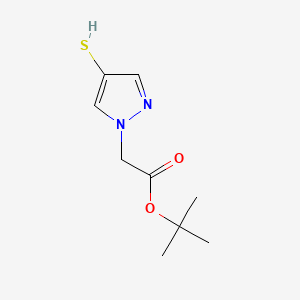
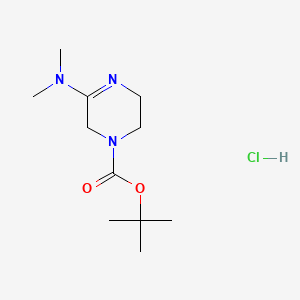
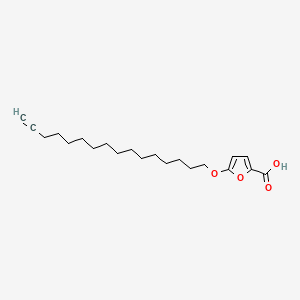
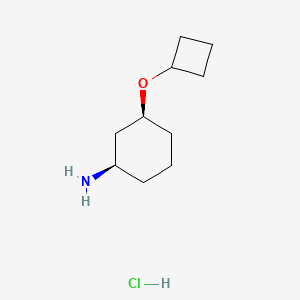
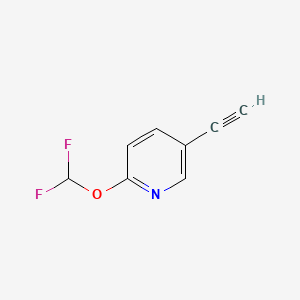
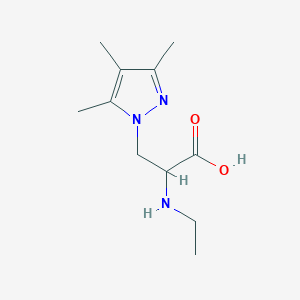
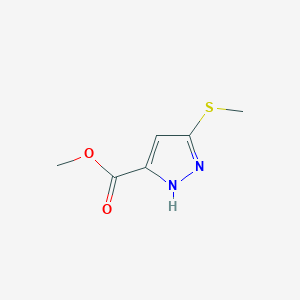
amine](/img/structure/B13490977.png)
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)

